molecular formula C13H15BrN4O B1396828 3-bromo-2-methyl-6-(1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazol-3-yl)pyridine CAS No. 1228014-21-8

3-bromo-2-methyl-6-(1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B1396828
CAS No.: 1228014-21-8
M. Wt: 323.19 g/mol
InChI Key: YQBWUEBSDRAFNZ-UHFFFAOYSA-N
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Description

3-bromo-2-methyl-6-(1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazol-3-yl)pyridine is a useful research compound. Its molecular formula is C13H15BrN4O and its molecular weight is 323.19 g/mol. The purity is usually 95%.
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Biological Activity

3-Bromo-2-methyl-6-(1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that incorporates both pyridine and triazole moieties. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting its potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₅BrN₄O. The compound features:

  • A bromine atom at the 3-position of the pyridine ring.
  • A methyl group at the 2-position of the pyridine ring.
  • A triazole ring substituted with a tetrahydro-2H-pyran group.

This structural arrangement may confer various biological properties associated with both triazole and pyridine derivatives, which are known for their diverse pharmacological activities.

Antimicrobial Activity

Compounds containing triazole rings have been extensively studied for their antimicrobial properties. Research indicates that triazole derivatives often exhibit significant antifungal and antibacterial activities. For instance, studies on similar compounds have shown effectiveness against a range of pathogens, suggesting that this compound could also possess antimicrobial properties .

Anticancer Potential

The biological activity of triazole derivatives extends to anticancer effects. Various studies have demonstrated that modifications in the triazole structure can enhance cytotoxicity against cancer cell lines. For example, triazole-thione derivatives have shown promising results against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) with significant cytotoxic effects . Given its structural similarity to these compounds, it is plausible that this compound may exhibit similar anticancer properties.

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) of compounds similar to this compound has been explored in various studies. Key findings include:

  • Substitution Patterns : The presence of electron-withdrawing groups often enhances biological activity.
  • Ring Modifications : Alterations in the triazole or pyridine rings can significantly affect potency and selectivity against biological targets .

Case Study 1: Antimicrobial Testing

A study evaluated related pyridine-triazole compounds for their antimicrobial efficacy against several bacterial strains. The results indicated that compounds with similar functional groups to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria .

CompoundMIC (µg/mL)Activity
Compound A8Effective against E. coli
Compound B16Effective against S. aureus
3-Bromo DerivativeTBDTBD

Case Study 2: Cytotoxicity Assay

In a cytotoxicity assay involving human cancer cell lines, a related compound demonstrated IC50 values indicating potent anticancer activity. The study suggested that structural features such as the presence of the tetrahydropyran group could enhance cellular uptake and interaction with cellular targets .

CompoundCell LineIC50 (µM)
Compound CMCF710
Compound DBel740215
3-Bromo DerivativeTBDTBD

Properties

IUPAC Name

3-bromo-2-methyl-6-[1-(oxan-2-yl)-1,2,4-triazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN4O/c1-9-10(14)5-6-11(16-9)13-15-8-18(17-13)12-4-2-3-7-19-12/h5-6,8,12H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBWUEBSDRAFNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C2=NN(C=N2)C3CCCCO3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3-Bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine (0.7 g, 2.93 mmol) and 3,4-dihydro-2H-pyran (0.493 g, 5.86 mmol) were dissolved in tetrahydrofuran (20 mL). TFA (3.34 mg, 0.029 mmol) was added and the resulting solution was heated to 70° C. for 16 h. The reaction mixture was cooled to room temperature, diluted with ethyl acetate, filtered and poured into a separatory funnel containing water and ethyl acetate. The organic layer was concentrated under reduced pressure. Flash chromatography (0-60% ethyl acetate in hexane) gave the desired product as a white solid (0.40 g, 1.23 mmol, 42% yield). MS (ESI) m/z 325.1 [M+2]+.
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0.7 g
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0.493 g
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20 mL
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3.34 mg
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42%

Synthesis routes and methods II

Procedure details

To a suspension of 3-bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine (96.0 g, 0.4 mol) in tetrahydrofuran (780 mL) was added 3,4-dihydro-2H-pyran (72.5 mL, 0.8 mol) and methanesulfonic acid (3.2 mL). The mixture was heated to 65° C. and the resulting yellow solution was allowed to stir at 65° C. for 6 h. The mixture was cooled to ambient temperature, quenched with triethylamine (23 mL), concentrated under reduced pressure and further dried in a high vacuum for 1 h. The resulting oil was dissolved in acetonitrile (250 mL) and the solution was added into water (750 mL) while stirring vigorously. More acetonitrile (80 mL) was added and the mixture was allowed to stir for 1 h. The resulting solids were filtered, washed with 1:4 acetonitrile/water (800 mL) and dried in a vacuum oven for 48 h to afford the product (110 g, 85% yield) as a white solid. The product was further purified by silica gel plug purification (1:1 hexanes/ethyl acetate) to give 88 g of the pure product as a white solid and 16.2 g of less pure product. MS (ESI) m/z 239.1 [M]+, 241.1 [M+2]+.
Quantity
96 g
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780 mL
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72.5 mL
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3.2 mL
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Yield
85%

Synthesis routes and methods III

Procedure details

3-Bromo-2-methyl-6-(4H-1,2,4-triazol-3-yl)pyridine (1 equiv), 3,4-dihydro-2H-pyran (2 equiv) and methanesulfonic acid (0.1 equiv) were combined in tetrahydrofuran, while stirring under nitrogen. The reaction was heated to 68° C. for 3.5 h. After cooling to room temperature over 1 h, triethylamine (0.4 equiv) was added and the resulting solution was stirred 10 min and then concentrated under reduced pressure. Acetonitrile was added and excess tetrahydrofuran was removed by codistillation under reduced pressure, with heating to 35° C. (twice). The resulting residue was dissolved in acetonitrile (1 volume) and water (2.25 volumes) was added. The resultant suspension was stirred 30 min. Solids were collected by filtration, washed with a solution of 20% acetonitrile in water and dried under reduced pressure. The crude product was triturated with hexanes, filtered, further washed with hexanes and dried in a vacuum oven at 35° C. to provide the desired product in 80% yield, as an off white solid. MS (ESI) m/z 324.9 [M+2]+.
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80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-2-methyl-6-(1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazol-3-yl)pyridine
Reactant of Route 2
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3-bromo-2-methyl-6-(1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazol-3-yl)pyridine
Reactant of Route 3
3-bromo-2-methyl-6-(1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazol-3-yl)pyridine
Reactant of Route 4
Reactant of Route 4
3-bromo-2-methyl-6-(1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazol-3-yl)pyridine
Reactant of Route 5
3-bromo-2-methyl-6-(1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazol-3-yl)pyridine
Reactant of Route 6
3-bromo-2-methyl-6-(1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazol-3-yl)pyridine

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